Trimethoxy(p-tolyl)silane

Overview

Description

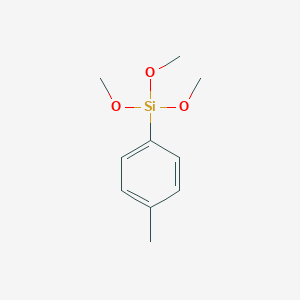

Trimethoxy(p-tolyl)silane, also known as trimethoxy(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16O3Si. It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of a silicon atom bonded to three methoxy groups and a p-tolyl group (a benzene ring with a methyl group at the para position).

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(p-tolyl)silane can be synthesized through several methods. One common method involves the reaction of p-tolylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction can be represented as follows:

p-TolylMgBr+SiCl4→p-TolylSiCl3+MgBrCl

p-TolylSiCl3+3CH3OH→p-TolylSi(OCH3)3+3HCl

The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride and the resulting intermediates.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor where the reactants are fed into the reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(p-tolyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

-

Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol.

p-TolylSi(OCH3)3+3H2O→p-TolylSi(OH)3+3CH3OH

-

Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds.

2p-TolylSi(OH)3→p-TolylSi-O-Si(p-Tolyl)+3H2O

-

Substitution: : this compound can undergo substitution reactions with nucleophiles such as amines and alcohols, replacing the methoxy groups with other functional groups.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.

Major Products

Hydrolysis: Silanols and methanol.

Condensation: Siloxanes and water.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Trimethoxy(p-tolyl)silane has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: It is employed in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of silicone resins, coatings, adhesives, and sealants. Its ability to form strong bonds with inorganic surfaces makes it valuable in the manufacture of composite materials.

Mechanism of Action

The mechanism of action of trimethoxy(p-tolyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial in its role as a coupling agent, where it forms strong bonds between organic and inorganic materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable siloxane linkages.

Comparison with Similar Compounds

Trimethoxy(p-tolyl)silane can be compared with other organosilicon compounds such as trimethoxysilane and triethoxysilane. While all these compounds contain silicon bonded to alkoxy groups, this compound is unique due to the presence of the p-tolyl group, which imparts different reactivity and properties.

Similar Compounds

Trimethoxysilane (HSi(OCH3)3): Contains a silicon atom bonded to three methoxy groups and a hydrogen atom.

Triethoxysilane (HSi(OC2H5)3): Contains a silicon atom bonded to three ethoxy groups and a hydrogen atom.

Phenyltrimethoxysilane (C6H5Si(OCH3)3): Contains a silicon atom bonded to three methoxy groups and a phenyl group.

The presence of the p-tolyl group in this compound makes it more hydrophobic and can influence its reactivity compared to other similar compounds.

Biological Activity

Trimethoxy(p-tolyl)silane (TMS) is a silane compound that has gained attention for its diverse applications in materials science and organic synthesis. Its biological activity, however, remains a subject of investigation. This article reviews the biological properties of TMS, focusing on its toxicity, potential therapeutic applications, and its role in various biochemical processes.

This compound can be synthesized through several methods, including direct synthesis from silicon and alcohol in the presence of catalysts. It is characterized by hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it versatile for various chemical reactions such as copolymerization and surface modification .

Toxicological Profile

TMS exhibits significant toxicity, which has been evaluated through various studies:

- Dermatotoxicity : TMS is classified as a dermatotoxin. Exposure can occur via inhalation or skin contact, leading to respiratory tract irritation and potential lung inflammation. In animal studies, TMS caused eye irritation and damage to the cornea in rats .

- Lethal Doses : The median lethal dose (LD50) for TMS is estimated at 1560 μL/kg when administered orally to rats. The lethal concentration (LC50) via inhalation is 42 ppm over 4 hours .

Biological Activity

Despite its toxicity, TMS has potential applications in biological systems:

- Silane Coupling Agents : TMS acts as a coupling agent that enhances the adhesion between organic and inorganic materials. This property is crucial in improving the mechanical strength of composite materials used in biomedical applications such as prosthetics and drug delivery systems .

- Antimicrobial Properties : Some studies suggest that silanes can exhibit antimicrobial activity when used to modify surfaces. The presence of TMS in coatings may help inhibit bacterial growth on medical devices .

Case Studies

Several studies have investigated the effects of TMS in biological contexts:

- In Vitro Studies : Research has shown that silane-modified surfaces can reduce bacterial colonization. For instance, coatings containing TMS were tested against common pathogens, demonstrating a significant reduction in bacterial adhesion compared to uncoated surfaces .

- Animal Testing : In studies involving rats, exposure to TMS led to observable toxic effects, including respiratory distress and ocular damage. These findings underscore the need for careful handling and risk assessment when using TMS in laboratory settings .

Data Tables

Properties

IUPAC Name |

trimethoxy-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGZYAXBCFSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375284 | |

| Record name | Trimethoxy(p-tolyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17873-01-7 | |

| Record name | Trimethoxy(p-tolyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(p-tolyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.